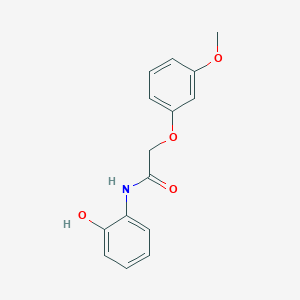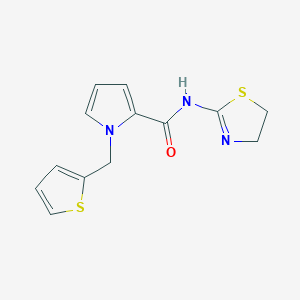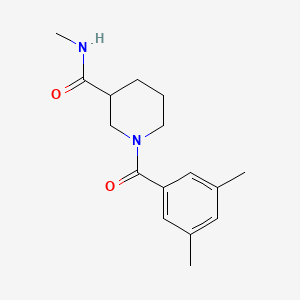![molecular formula C15H20N4O B7530200 3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B7530200.png)
3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide, also known as CP-94,253, is a chemical compound that belongs to the class of NMDA receptor antagonists. It is a potent and selective antagonist of the NMDA receptor subtype that has been extensively used in scientific research.
作用机制
3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This prevents the binding of glycine, an essential co-agonist of the NMDA receptor, and thereby inhibits the activation of the receptor. The NMDA receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory, and its dysregulation has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. It has also been shown to reduce neuropathic pain in animal models. 3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide has been found to impair learning and memory in animal models, which is consistent with the role of the NMDA receptor in these processes. 3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide has also been shown to have antipsychotic effects in animal models of schizophrenia.
实验室实验的优点和局限性
3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide is a potent and selective antagonist of the NMDA receptor, which makes it a useful tool for studying the role of the receptor in various physiological and pathological processes. However, its use is limited by its low solubility in water and its poor bioavailability, which may require the use of high doses or alternative administration routes. 3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide is also sensitive to pH changes, which may affect its activity in different experimental conditions.
未来方向
3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide has potential applications in the treatment of various neurological and psychiatric disorders, including stroke, traumatic brain injury, neuropathic pain, addiction, and schizophrenia. Future research should focus on optimizing the pharmacokinetic properties of 3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide to improve its efficacy and reduce its side effects. Other areas of research could include the development of novel NMDA receptor antagonists with improved selectivity and potency, and the investigation of the role of the NMDA receptor in other physiological and pathological processes.
合成方法
3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide can be synthesized by reacting 3-aminopropionitrile with 2-chloro-5-cyanopyridine in the presence of a base, followed by reaction with cyclohexylamine. The resulting product is then purified by recrystallization or chromatography.
科学研究应用
3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It has been shown to be effective in animal models of stroke, traumatic brain injury, and neuropathic pain. 3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide has also been used to investigate the role of the NMDA receptor in learning and memory, addiction, and schizophrenia.
属性
IUPAC Name |
3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c16-10-12-6-7-14(18-11-12)17-9-8-15(20)19-13-4-2-1-3-5-13/h6-7,11,13H,1-5,8-9H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFRWHWBOWQNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCNC2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1,3-Benzoxazol-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7530126.png)
![N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7530134.png)
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7530136.png)
![N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7530151.png)
![4-bromo-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7530153.png)

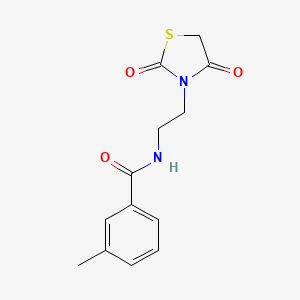
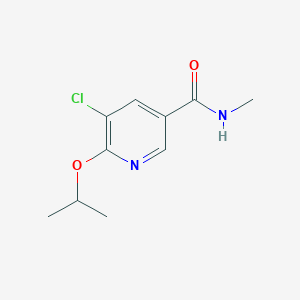
![3-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide](/img/structure/B7530180.png)
![1-[[4-(2,5-Dimethylthiophen-3-yl)-1,3-thiazol-2-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7530189.png)
